molecular formula C25H16FN3O3S2 B11496404 5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11496404
M. Wt: 489.5 g/mol
InChI Key: NEAXIPBCNRSEAZ-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Nitrobenzylthio Group: This can be done through a thiol-ene reaction or a nucleophilic substitution reaction using a nitrobenzyl halide and a thiol derivative.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenyl rings.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with certain biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Anticancer Activity: Possible anticancer properties due to its ability to interact with cellular targets.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.

    Analytical Chemistry: Used as a standard or reference compound in analytical methods.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with similar core structures.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups that exhibit similar chemical properties.

    Nitrobenzylthio Compounds: Compounds with nitrobenzylthio groups that have similar reactivity.

Uniqueness

The uniqueness of 5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H16FN3O3S2

Molecular Weight

489.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H16FN3O3S2/c26-18-10-8-17(9-11-18)21-15-33-23-22(21)24(30)28(19-4-2-1-3-5-19)25(27-23)34-14-16-6-12-20(13-7-16)29(31)32/h1-13,15H,14H2

InChI Key

NEAXIPBCNRSEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])SC=C3C5=CC=C(C=C5)F

Origin of Product

United States

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